D-Serine-d3

LC-MS/MS Stable Isotope Labeling Bioanalysis

D-Serine-d3 (2,3,3-d3; CAS 1414348-52-9) is the definitive SIL-IS for LC-MS/MS quantification of endogenous D-serine in plasma, serum, and CSF. Its stereospecific 2,3,3-d3 labeling delivers a clean +3 Da mass shift (m/z 109.1→63.0) optimized for triple quadrupole MS/MS, eliminating isotopic cross-talk. Crucially, unlabeled D-serine co-elutes with endogenous analyte and cannot correct for matrix effects, while racemic DL-serine-d3 introduces L-serine interference—present at 40–100× higher concentrations. Validated clinical methods using this standard achieve CV ≤8.7% with LOQ of 0.01 μg/mL. Certified ≥98% chemical purity and ≥98 atom % D enrichment.

Molecular Formula C3H7NO3
Molecular Weight 108.11 g/mol
Cat. No. B12382453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Serine-d3
Molecular FormulaC3H7NO3
Molecular Weight108.11 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)O
InChIInChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1D2,2D
InChIKeyMTCFGRXMJLQNBG-MIRRBZTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Serine-d3: Deuterated Internal Standard for Accurate Quantification of the NMDA Receptor Co-Agonist


D-Serine-d3 ((R)-Serine-d3; CAS 1414348-52-9) is a stable isotope-labeled analog of the endogenous amino acid D-serine, wherein three hydrogen atoms are replaced by deuterium (2H) at the 2,3,3-positions . This deuterated compound retains the same physicochemical and biological properties as unlabeled D-serine, including potent co-agonism at the glycine site of N-methyl-D-aspartate (NMDA) glutamate receptors [1]. As an isotopically labeled internal standard (SIL-IS), D-Serine-d3 is specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to enable precise, matrix-corrected quantification of endogenous D-serine in complex biological matrices such as plasma, serum, and cerebrospinal fluid (CSF) [2].

Why Unlabeled D-Serine or Racemic DL-Serine-d3 Cannot Substitute for Enantiopure D-Serine-d3 in Quantitative Bioanalysis


Procurement of a generic substitute—such as unlabeled D-serine, racemic DL-serine-d3, or structurally similar amino acids—introduces critical analytical failures. Unlabeled D-serine cannot serve as an internal standard because it co-elutes with and is indistinguishable from endogenous analyte, preventing any correction for ion suppression or extraction recovery [1]. Racemic DL-serine-d3, while isotopically labeled, presents a confounding factor in enantioselective assays: the L-serine-d3 component co-elutes with and interferes with the quantitation of endogenous L-serine, which is typically present at 40- to 100-fold higher concentrations than D-serine in biological fluids [2]. Furthermore, the deuterium labeling pattern in D-Serine-d3 (2,3,3-d3) provides a +3 Da mass shift (m/z 109.1 → 63.0) that is specifically optimized for triple quadrupole MS/MS detection without isotopic cross-talk, a feature not guaranteed by alternative labeling schemes (e.g., 15N, 13C) that may exhibit different fragmentation or chromatographic retention .

Quantitative Differentiation of D-Serine-d3 Against Closest Analogs and In-Class Alternatives


Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Unambiguous Analyte Resolution

D-Serine-d3 provides a +3 Da mass shift relative to unlabeled D-serine (M.W. 105.09 → 108.11), enabling baseline separation of analyte and internal standard in MRM transitions without isotopic cross-talk . In validated LC-MS/MS methods, D-Serine-d3 is monitored at m/z 109.1 → 63.0, whereas unlabeled D-serine is monitored at m/z 106.1 → 60.0, a difference of 3 mass units in both precursor and product ions [1]. This compares favorably to alternative 13C- or 15N-labeled serine standards which may exhibit chromatographic retention shifts due to subtle physicochemical differences [2].

LC-MS/MS Stable Isotope Labeling Bioanalysis

Enantiomeric Purity: Single D-Enantiomer Eliminates Interference in Chiral Amino Acid Analysis

Unlike racemic DL-serine-d3 internal standards, D-Serine-d3 ((R)-Serine-d3) is supplied as a single enantiomer with defined stereochemistry . In validated enantioselective LC-MS/MS methods using chiral crown ether columns, the use of enantiopure D-Serine-d3 ensures that the internal standard co-elutes exclusively with the D-serine analyte, while the L-serine-d3 component (present in racemic standards) would otherwise co-elute with and artificially inflate the measured signal for endogenous L-serine [1]. Endogenous L-serine concentrations in human plasma are approximately 40- to 100-fold higher than D-serine (7.97-13.1 μg/mL vs. 0.124-0.199 μg/mL), making even minor isotopic carryover from a racemic internal standard analytically catastrophic [1].

Chiral Chromatography Enantioselective Analysis Amino Acid Quantification

Validated Method Precision: Inter-Run CV ≤ 8.7% Achieved Using D-Serine-d3 as Internal Standard

In a validated LC-MS/MS method for the direct quantitation of D-serine in human plasma, the use of D-serine-d3 as an internal standard yielded inter-run coefficient of variation (CV) ≤ 8.7% and relative error (RE) from -7.0% to -6.1% across quality control samples (n=18) [1]. The method demonstrated linear calibration curves with correlation coefficients ≥ 0.9997 over the concentration range relevant to endogenous levels. Plasma samples remained stable for 6 freeze-thaw cycles, 36.5 hours at ambient temperature, and 769 days at -20°C, confirming the robustness of the deuterated internal standard for longitudinal clinical studies [1].

Method Validation Precision and Accuracy Clinical Bioanalysis

Chemical and Isotopic Purity: ≥98% Chemical Purity and ≥98 atom % D Enrichment

Commercial D-Serine-d3 is supplied with certified chemical purity ≥98% (HPLC) and isotopic enrichment ≥98 atom % D, as verified by independent vendor certificates of analysis . This high isotopic enrichment ensures that the internal standard signal is not compromised by residual unlabeled D-serine (≤2%), which would otherwise contribute to background and reduce the lower limit of quantification (LLOQ). In comparison, alternative in-class labeled serine standards such as DL-Serine-2,3,3-d3 from Sigma-Aldrich are specified at ≥98 atom % D and ≥98% (CP) chemical purity , indicating that D-Serine-d3 meets or exceeds industry benchmark specifications for stable isotope-labeled amino acids.

Quality Control Isotopic Enrichment Reference Standard

Biological Activity Equivalence: D-Serine-d3 Retains Potent NMDA Receptor Co-Agonism (EC50 0.20–1.77 μM)

Deuterium substitution at the 2,3,3-positions does not alter the stereochemical or electronic properties relevant to NMDA receptor binding. Unlabeled D-serine exhibits an EC50 of 0.20 μM at the glycine site of solubilized rat brain NMDA receptors in [3H]MK-801 binding assays, demonstrating approximately 1.5-fold higher potency than glycine (EC50 0.31 μM) [1]. In HEK293 cells expressing human GluN1/GluN2A and GluN1/GluN2B receptors, D-serine EC50 values are 1.77 ± 0.19 μM and 0.47 ± 0.02 μM, respectively [2]. D-Serine-d3, as an isotopologue, is expected to exhibit identical biological activity, making it suitable as a surrogate analyte in method development or as a tracer in receptor occupancy studies where mass differentiation is required .

NMDA Receptor Glycine Site Agonist Neuropharmacology

D-Serine-d3: Validated Applications in Quantitative Bioanalysis, Metabolic Tracing, and Neuropharmacology


Quantitative LC-MS/MS Determination of D-Serine in Human Plasma for Clinical Biomarker Studies

D-Serine-d3 is the internal standard of choice for validated LC-MS/MS methods measuring endogenous D-serine in human plasma, serum, and CSF. In a method achieving inter-run CV ≤ 8.7% and RE within ±7%, D-Serine-d3 enabled accurate quantification of D-serine at concentrations as low as 0.01 μg/mL, supporting clinical trials investigating D-serine as a biomarker for NMDA receptor-related diseases including schizophrenia and depression [1][2].

Metabolic Flux Analysis Using D-Serine-d3 as a Tracer for Serine Utilization Pathways

The 2,3,3-d3 labeling pattern in D-Serine-d3 allows researchers to trace the incorporation of deuterium into downstream metabolites such as glycine, purines, and phospholipids. In cancer metabolism studies, D3-serine has been used to demonstrate preferential incorporation into purine rings in human lung cancer tissues, with MYC suppression attenuating this flux [3]. The +3 Da mass shift provides unambiguous MS/MS detection without interference from endogenous unlabeled serine.

NMDA Receptor Pharmacology: Surrogate Analyte and Receptor Occupancy Studies

D-Serine-d3 serves as a surrogate analyte in LC-MS/MS method development for quantifying brain D-serine levels in preclinical neuroscience research. A validated surrogate analyte method using [2,3,3-2H]D-serine achieved a calibration range of 1.00 to 300 nmol/g in mouse brain homogenate, with accuracy confirmed by standard addition [4]. Because D-Serine-d3 retains the same NMDA receptor co-agonist potency as unlabeled D-serine (EC50 0.20–1.77 μM) [5][6], it can also be used in tracer-based receptor occupancy assays.

Quality Control and Batch Release Testing for D-Serine Pharmaceutical Formulations

Pharmaceutical manufacturers developing D-serine-based therapeutics (e.g., adjunctive therapy for schizophrenia) require a stable isotope-labeled internal standard for stability-indicating HPLC and LC-MS assays. D-Serine-d3, with certified chemical purity ≥98% and isotopic enrichment ≥98 atom % D , meets ICH Q2(R1) validation requirements for impurity profiling and assay of D-serine active pharmaceutical ingredient (API) [7].

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